2,5-Dichloroaniline-3,4,6-D3
Overview
Description
2,5-Dichloroaniline-3,4,6-D3 is an organic compound with the molecular formula C6H2D3Cl2N . It is a stable isotope labelled compound .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloroaniline-3,4,6-D3 consists of a benzene ring with two chlorine atoms and one amine group attached. The positions of the chlorine atoms are at the 2 and 5 locations on the benzene ring .Scientific Research Applications
Stable Isotope Labeling
“2,5-Dichloroaniline-3,4,6-D3” is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this context, “2,5-Dichloroaniline-3,4,6-D3” could be used to track the behavior of 2,5-dichloroaniline in various biological systems.
Synthetic Chemistry
This compound is used in synthetic chemistry as a reagent or intermediate . It can be used in the synthesis of other complex molecules, potentially contributing to the development of new drugs or materials.
Analytical Reference
“2,5-Dichloroaniline-3,4,6-D3” can serve as an analytical reference in the quantification of 2,5-dichloroaniline. It can be used to calibrate analytical instruments and validate analytical methods, ensuring the accuracy and reliability of the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
“2,5-Dichloroaniline-3,4,6-D3” has been used in a study to develop a fast and sensitive quantitative method for the detection of some aniline derivatives by solid-phase microextraction in gas chromatography-mass spectrometry . This suggests its potential use in the development and optimization of GC-MS methods for the analysis of aniline derivatives.
Research and Development
As a certified reference material, “2,5-Dichloroaniline-3,4,6-D3” can be used in various research and development applications . It can be used in method development, method validation, and quality control, ensuring the reliability of research findings.
Mechanism of Action
Target of Action
2,5-Dichloroaniline-3,4,6-D3 is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Dichloroanilines, in general, can participate in various biochemical reactions due to their chemical structure .
Pharmacokinetics
The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
Dichloroanilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2,5-Dichloroaniline-3,4,6-D3 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical substances, and the specific conditions of the biological system in which the compound is present .
properties
IUPAC Name |
2,5-dichloro-3,4,6-trideuterioaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2/i1D,2D,3D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYGCQXNNJPXSS-CBYSEHNBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])N)Cl)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroaniline-3,4,6-D3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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